![molecular formula C12H16O4 B5749787 isobutyl 4-methoxyphenyl carbonate](/img/structure/B5749787.png)
isobutyl 4-methoxyphenyl carbonate
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Overview
Description
Isobutyl 4-methoxyphenyl carbonate is a chemical compound used in scientific research for its potential applications in drug discovery and development. Also known as IMPC, it is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 256.3 g/mol. The compound is synthesized using specific methods and has been found to have unique biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of Isobutyl 4-methoxyphenyl carbonate involves its interaction with specific receptors in the body. The compound has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and reward pathways. It also interacts with the CB1 receptor, which is involved in the regulation of appetite, mood, and pain perception.
Biochemical and Physiological Effects:
Isobutyl 4-methoxyphenyl carbonate has been found to have unique biochemical and physiological effects that make it a promising candidate for future research. The compound has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases. It has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of Isobutyl 4-methoxyphenyl carbonate is its high affinity for certain receptors in the body, making it a promising candidate for the development of new drugs. It also has unique biochemical and physiological effects that make it a useful tool in scientific research. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Isobutyl 4-methoxyphenyl carbonate. One area of interest is the development of new drugs based on the compound's unique properties. Another area of interest is the study of the compound's interactions with other receptors in the body, which could lead to the discovery of new therapeutic targets. Additionally, further research could be conducted to optimize the synthesis method and improve the compound's solubility and stability.
Synthesis Methods
The synthesis of Isobutyl 4-methoxyphenyl carbonate involves the reaction of isobutyl chloroformate with 4-methoxyphenol in the presence of a base catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as recrystallization, chromatography, and distillation. The synthesis method is well-documented in scientific literature and has been optimized to produce high yields of pure IMPC.
Scientific Research Applications
Isobutyl 4-methoxyphenyl carbonate has been studied extensively for its potential applications in drug discovery and development. The compound has been found to have a high affinity for certain receptors in the body, making it a promising candidate for the development of new drugs. It has also been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
(4-methoxyphenyl) 2-methylpropyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)8-15-12(13)16-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHVQXDNFHZQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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